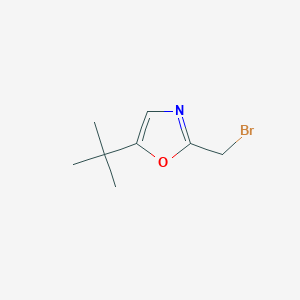
4-methylthiophene-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methylthiophene-2-thiol is an organosulfur compound with the molecular formula C5H6S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The compound is characterized by a thiol group (-SH) attached to the second carbon of the thiophene ring and a methyl group (-CH3) attached to the fourth carbon. This compound is known for its distinctive odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-methylthiophene-2-thiol can be synthesized through several methods. One common approach involves the reaction of 4-methylthiophene with sulfur and a reducing agent such as lithium aluminum hydride. The reaction typically occurs under an inert atmosphere and at elevated temperatures to ensure the formation of the thiol group.
Another method involves the use of thioglycolic acid derivatives. The condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions generates 3-hydroxy-2-thiophene carboxylic derivatives, which can be further modified to obtain this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-methylthiophene-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as bromine and chlorinating agents are used for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-methylthiophene-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-methylthiophene-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The compound’s aromatic ring allows it to participate in π-π interactions and hydrogen bonding, influencing its biological activity. The exact pathways and molecular targets are still under investigation, but its ability to modulate enzyme activity and cellular processes is of significant interest .
Comparison with Similar Compounds
4-methylthiophene-2-thiol can be compared with other thiophene derivatives such as:
Thiophene-2-thiol: Lacks the methyl group at the fourth position, leading to different chemical and biological properties.
4-methylthiophene: Lacks the thiol group, affecting its reactivity and applications.
2-methylthiophene-3-thiol: The position of the thiol and methyl groups is different, leading to variations in reactivity and biological activity.
Properties
CAS No. |
3970-29-4 |
|---|---|
Molecular Formula |
C5H6S2 |
Molecular Weight |
130.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



